molecular formula C23H30O5 B593247 15-Keto-17-phenyl trinor Prostaglandin F2alpha

15-Keto-17-phenyl trinor Prostaglandin F2alpha

Cat. No.: B593247
M. Wt: 386.5 g/mol
InChI Key: HHEYLKRDELKWGI-RKJYIPPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-keto-17-phenyl trinor Prostaglandin F2.alpha. is a keto derivative of an F-series prostaglandin and a metabolite of 17-phenyl trinor Prostaglandin F2.alpha. ethyl amide

Mechanism of Action

Target of Action

The primary target of 15-Keto-17-phenyl trinor Prostaglandin F2alpha is the prostaglandin F receptor (FP receptor) . This receptor is a member of the G protein-coupled receptor (GPCR) family and plays a crucial role in mediating the physiological effects of prostaglandins .

Mode of Action

This compound acts as an agonist of the FP receptor . Upon binding to the FP receptor, it triggers a series of intracellular events, including the mobilization of calcium in cells expressing the human receptors . This interaction results in various physiological changes, depending on the specific cell type and tissue context .

Biochemical Pathways

The compound is involved in the prostaglandin biosynthesis pathway . It is a metabolite of the prostaglandin FP receptor agonist 17-phenyl trinor PGF2α ethyl amide . It is formed from 17-phenyl trinor PGF2α ethyl amide by 15-prostaglandin dehydrogenase (15-PGDH) and amidases via a 15-keto-17-phenyl trinor PGF2α ethyl amide intermediate .

Pharmacokinetics

It is known that the compound is a potential metabolite of 17-phenyl trinor pgf2α ethyl amide when administered to animals .

Result of Action

The compound’s action results in a decrease in intraocular pressure . Although less potent than the parent compound, it can produce a small but measurable decrease (1 mm Hg) in the intraocular pressure of normal cynomolgus monkeys when administered at a dose of 1 μg/eye . It also acts as a miotic in the normal cat eye, causing an 8 mm reduction in pupillary diameter at 5 μg/eye .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-keto-17-phenyl trinor Prostaglandin F2.alpha. involves the oxidation of the C-15 hydroxyl group and the hydrolysis of the amide group of 17-phenyl trinor Prostaglandin F2.alpha. ethyl amide . The reaction conditions typically include the use of oxidizing agents and hydrolyzing agents under controlled temperatures and pH levels.

Industrial Production Methods

Industrial production of 15-keto-17-phenyl trinor Prostaglandin F2.alpha. follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

15-keto-17-phenyl trinor Prostaglandin F2.alpha. undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is 15-keto-17-phenyl trinor Prostaglandin F2.alpha., which is a stable keto derivative .

Comparison with Similar Compounds

15-keto-17-phenyl trinor Prostaglandin F2.alpha. is compared with other similar compounds, such as:

The uniqueness of 15-keto-17-phenyl trinor Prostaglandin F2.alpha. lies in its specific metabolic pathway and its potential as a minor impurity in commercial preparations .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,19-22,25-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t19-,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEYLKRDELKWGI-RKJYIPPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(=O)CCC2=CC=CC=C2)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(=O)CCC2=CC=CC=C2)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-Keto-17-phenyl trinor Prostaglandin F2alpha
Reactant of Route 2
15-Keto-17-phenyl trinor Prostaglandin F2alpha
Reactant of Route 3
15-Keto-17-phenyl trinor Prostaglandin F2alpha
Reactant of Route 4
15-Keto-17-phenyl trinor Prostaglandin F2alpha
Reactant of Route 5
15-Keto-17-phenyl trinor Prostaglandin F2alpha
Reactant of Route 6
15-Keto-17-phenyl trinor Prostaglandin F2alpha

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.